

N-Butylphthalimide: A Research Protocol for Evaluation as a Novel Polymer Plasticizer

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Compound of Interest

Compound Name: *N-Butylphthalimide*

Cat. No.: B073850

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Application Note ACRN-2025-12-18

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive research protocol for the evaluation of **N-Butylphthalimide** as a potential novel plasticizer in polymer chemistry. While **N-Butylphthalimide** is recognized as a versatile intermediate in organic synthesis, its application as a primary plasticizer for polymers such as polyvinyl chloride (PVC) is not well-documented in peer-reviewed literature.[1][2][3][4] This protocol provides a detailed framework for researchers to systematically investigate its plasticizing efficacy, thermal stability, and migration properties. The methodologies described herein are based on established standards for plasticizer evaluation and are intended to generate robust and comparable data.[5][6]

Introduction to N-Butylphthalimide

N-Butylphthalimide is an organic compound with the chemical formula $C_{12}H_{13}NO_2$. [3] It is a derivative of phthalimide with a butyl group attached to the nitrogen atom. Its chemical structure suggests potential as a plasticizer due to the presence of both polar (phthalimide ring) and non-polar (butyl chain) moieties, which could facilitate interaction with polymer chains and increase free volume.[7] Currently, it is primarily utilized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[2][4] A Chinese patent has noted its use as an industrial

auxiliary and an internal plasticizer in specialized applications like inks and cosmetics, though detailed performance data in bulk polymers is unavailable.[8]

Plasticizers are essential additives that enhance the flexibility, durability, and processability of polymers by lowering the glass transition temperature (T_g).[9][10] The evaluation of a new plasticizer involves a thorough assessment of its impact on the mechanical, thermal, and permanence properties of the host polymer.[11][12]

Hypothetical Performance Data

The following tables present a hypothetical summary of expected results from the evaluation of **N-Butylphthalimide** as a plasticizer in PVC, compared to a standard commercial plasticizer, Di(2-ethylhexyl) phthalate (DEHP). This data is for illustrative purposes only and must be validated through experimentation as outlined in Section 3.

Table 1: Hypothetical Mechanical Properties of Plasticized PVC (40 phr Plasticizer)

Property	ASTM Method	Unplasticized PVC	PVC + 40 phr DEHP	PVC + 40 phr N-Butylphthalimide (Hypothetical)
Tensile Strength (MPa)	D638	55	25	30
Elongation at Break (%)	D638	5	350	300
Shore A Hardness	D2240	100	85	90

Table 2: Hypothetical Thermal Properties of Plasticized PVC (40 phr Plasticizer)

Property	Test Method	Unplasticized PVC	PVC + 40 phr DEHP	PVC + 40 phr N-Butylphthalimide (Hypothetical)
Glass Transition Temperature (Tg) (°C)	DSC	85	10	25
Temperature of 5% Weight Loss (°C)	TGA	250	280	290

Table 3: Hypothetical Migration Resistance of Plasticizers from PVC (40 phr)

Test	Test Conditions	% Weight Loss (DEHP)	% Weight Loss (N-Butylphthalimide - Hypothetical)
Volatility (Activated Carbon)	24h @ 70°C	1.5	1.0
Extraction in Hexane	24h @ 25°C	5.0	3.5
Extraction in Soapy Water	24h @ 50°C	0.5	0.3

Experimental Protocols

The following protocols are designed to provide a comprehensive evaluation of **N-Butylphthalimide** as a plasticizer in PVC.

Materials and Sample Preparation

- Materials:
 - Polyvinyl Chloride (PVC) resin (suspension grade, K-value 67)

- **N-Butylphthalimide** ($\geq 98\%$ purity)
- Di(2-ethylhexyl) phthalate (DEHP) (plasticizer standard)
- Thermal stabilizer (e.g., Tin-based stabilizer)
- Lubricant (e.g., Stearic acid)
- Protocol for Compounding and Sheet Preparation:
 - Dry the PVC resin at 80°C for 4 hours to remove any moisture.
 - Prepare formulations by adding the plasticizer (**N-Butylphthalimide** or DEHP) at a concentration of 40 parts per hundred of resin (phr), along with 2 phr of thermal stabilizer and 0.5 phr of lubricant.
 - Premix the components in a high-speed mixer for 5 minutes until a homogeneous powder blend is obtained.
 - Melt-compound the blend using a two-roll mill at a temperature of $160\text{--}170^{\circ}\text{C}$ for 10 minutes to ensure complete fusion and uniform distribution of the plasticizer.
 - Press the milled sheets in a hydraulic press at 175°C and 10 MPa for 5 minutes to produce sheets of uniform thickness (e.g., 1 mm).
 - Cool the sheets to room temperature under pressure.
 - Condition the prepared sheets at $23 \pm 2^{\circ}\text{C}$ and $50 \pm 5\%$ relative humidity for at least 24 hours before testing.

Mechanical Property Testing

- Tensile Strength and Elongation at Break (ASTM D638):
 - Cut dumbbell-shaped specimens from the conditioned sheets using a die cutter.
 - Measure the thickness and width of the narrow section of each specimen.

- Conduct the tensile test using a universal testing machine at a crosshead speed of 50 mm/min.
- Record the force and elongation until the specimen breaks.
- Calculate the tensile strength and elongation at break from the stress-strain curve. Test at least five specimens for each formulation.
- Hardness (ASTM D2240):
 - Stack at least three layers of the 1 mm sheets to achieve the required thickness for the Shore A durometer.
 - Measure the hardness at five different points on the sample surface and record the average value.

Thermal Analysis

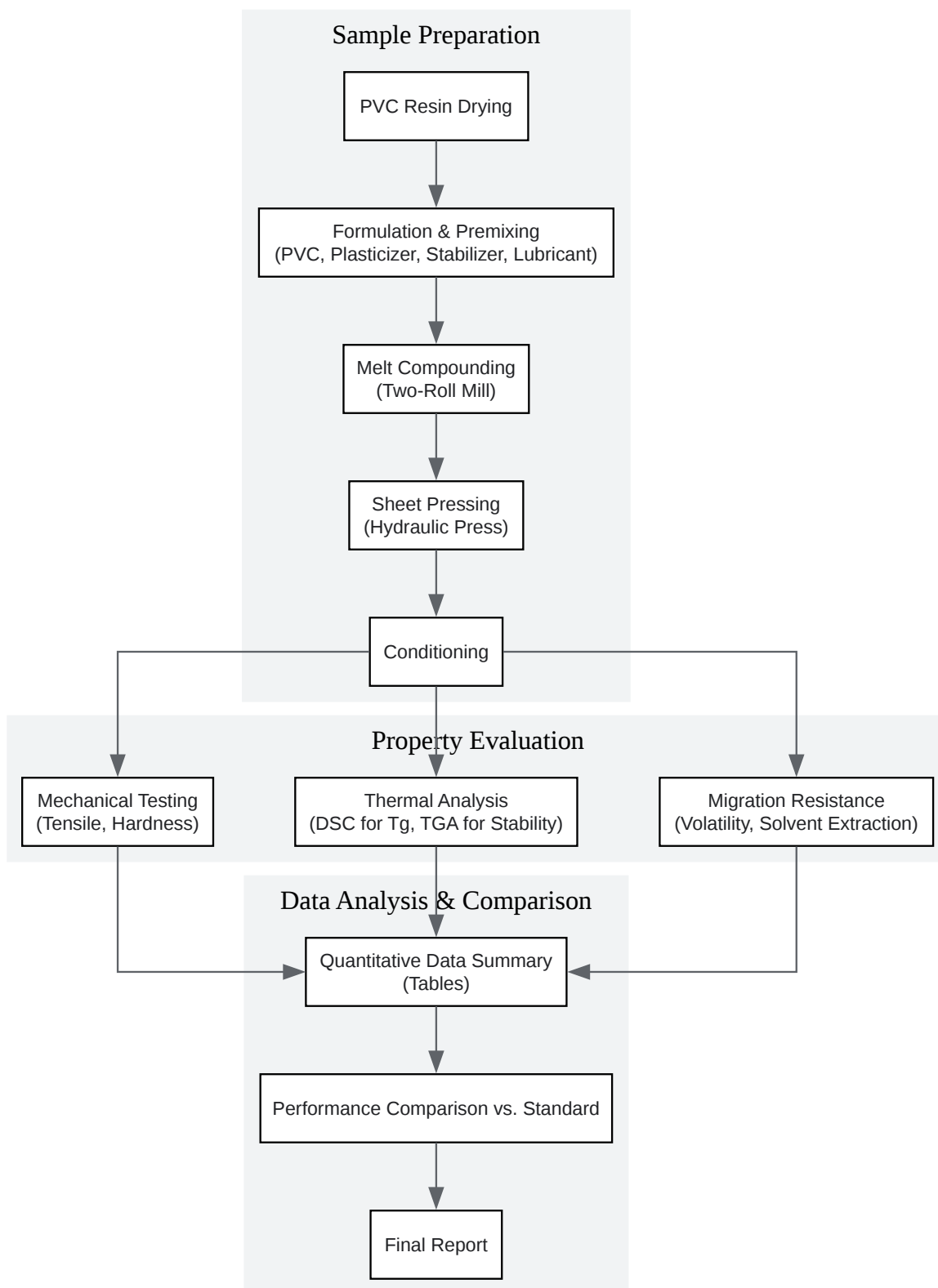
- Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (T_g):
 - Cut a small sample (5-10 mg) from the plasticized PVC sheet.
 - Place the sample in an aluminum DSC pan.
 - Heat the sample from -50°C to 120°C at a heating rate of 10°C/min under a nitrogen atmosphere.
 - Cool the sample back to -50°C at 10°C/min.
 - Reheat the sample to 120°C at 10°C/min.
 - Determine the T_g from the midpoint of the transition in the second heating scan.
- Thermogravimetric Analysis (TGA) for Thermal Stability:
 - Place a 10-15 mg sample of the plasticized PVC in a TGA crucible.
 - Heat the sample from 30°C to 600°C at a heating rate of 20°C/min under a nitrogen atmosphere.

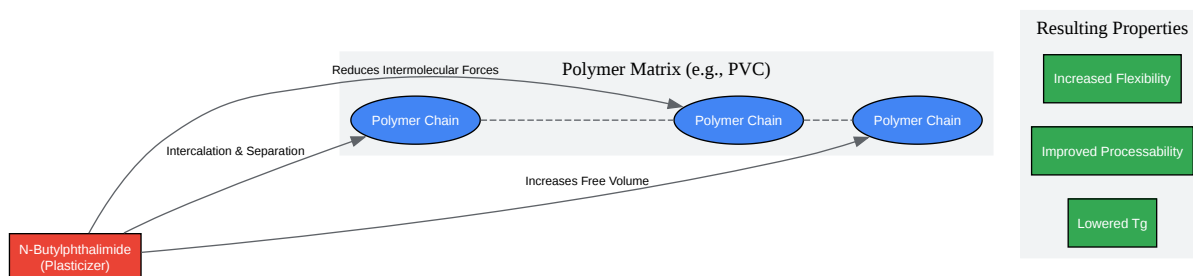
- Record the weight loss as a function of temperature.
- Determine the temperature at which 5% weight loss occurs ($T_{5\%}$) as an indicator of the onset of thermal degradation.

Migration Resistance Testing

- Volatility Test (Activated Carbon Method):
 - Cut circular discs of a specific diameter from the plasticized PVC sheets and weigh them accurately (W_1).
 - Place the discs in a container with activated carbon, ensuring no direct contact.
 - Keep the container in an oven at 70°C for 24 hours.
 - After cooling to room temperature in a desiccator, reweigh the discs (W_2).
 - Calculate the percentage weight loss due to volatility.
- Solvent Extraction Test:
 - Weigh pre-cut samples of the plasticized PVC sheets (W_1).
 - Immerse the samples in a solvent (e.g., n-hexane for non-polar extraction, or a 1% soap solution for aqueous extraction) at a specified temperature (e.g., 25°C for hexane, 50°C for soapy water) for 24 hours.
 - Remove the samples, gently wipe them dry, and then dry them in a vacuum oven at 50°C until a constant weight is achieved (W_2).
 - Calculate the percentage weight loss due to extraction.

Visualizations





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